Product packaging for 7-Bromo-5-fluoro-2-iodoquinazoline(Cat. No.:)

7-Bromo-5-fluoro-2-iodoquinazoline

Cat. No.: B15243145
M. Wt: 352.93 g/mol
InChI Key: ADIDXYXIQQABAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-2-iodoquinazoline is a high-purity halogenated heterocyclic compound designed for advanced pharmaceutical research and development. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . This compound features multiple reactive sites—bromine, fluorine, and iodine atoms—making it a versatile and valuable building block for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers utilize such functionalized quinazoline cores to create novel compounds for investigating new therapeutic agents . Quinazoline derivatives have demonstrated significant potential in anticancer research, acting as potent and selective inhibitors of critical targets such as KRas (G12D), a prevalent oncogenic driver in pancreatic, colorectal, and lung cancers . Furthermore, this scaffold is extensively explored for developing antimicrobial agents. The presence of halogen substituents, particularly at positions 6 and 8 of the quinazoline ring, is known to improve activity against various bacterial and fungal strains . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrFIN2 B15243145 7-Bromo-5-fluoro-2-iodoquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrFIN2

Molecular Weight

352.93 g/mol

IUPAC Name

7-bromo-5-fluoro-2-iodoquinazoline

InChI

InChI=1S/C8H3BrFIN2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H

InChI Key

ADIDXYXIQQABAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)I)F)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 5 Fluoro 2 Iodoquinazoline

The construction of 7-Bromo-5-fluoro-2-iodoquinazoline can be approached through a multi-step process that involves the initial formation of a substituted quinazolinone ring followed by subsequent halogenations.

A logical retrosynthetic analysis of this compound suggests a pathway that disconnects the iodine at the 2-position, leading back to a 7-bromo-5-fluoroquinazoline (B15332775) precursor. This precursor can be further disconnected to reveal a key starting material, a substituted anthranilic acid derivative.

One plausible retrosynthetic route begins with the target molecule and proceeds as follows:

C-I Bond Disconnection: The iodine at the 2-position can be introduced via a halogen exchange reaction or from a diazonium salt. This points to 7-Bromo-5-fluoro-2-chloroquinazoline or 2-Amino-7-bromo-5-fluoroquinazoline as immediate precursors.

C-N and C=O Bond Disconnection (Quinazoline Ring): The quinazoline (B50416) ring itself is typically formed through the cyclization of an anthranilic acid derivative. This leads to 7-Bromo-5-fluoro-quinazolin-4(3H)-one as a key intermediate.

C-N and C-Br Bond Disconnection: The 7-Bromo-5-fluoro-quinazolin-4(3H)-one can be traced back to 2-Amino-6-bromo-4-fluorobenzoic acid. This substituted anthranilic acid is a crucial starting material, containing the requisite bromine and fluorine atoms in the correct orientation.

Therefore, a key precursor for the synthesis of this compound is 2-Amino-6-bromo-4-fluorobenzoic acid nih.govnih.gov. This compound provides the foundational benzene (B151609) ring with the correct substitution pattern for the subsequent construction of the quinazoline core.

The synthesis of the quinazoline core is a pivotal step and can be achieved through various cyclization and annulation strategies.

The formation of the quinazolinone ring from 2-amino-6-bromo-4-fluorobenzoic acid can be accomplished by reacting it with a suitable one-carbon source. A common method involves condensation with formamide (B127407) or formamidine (B1211174) acetate (B1210297). For instance, a similar synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone is achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst nih.gov. This suggests that a similar approach could be employed for the synthesis of 7-bromo-5-fluoro-quinazolin-4(3H)-one.

The general reaction is as follows:

Figure 1: Proposed cyclization of 2-amino-6-bromo-4-fluorobenzoic acid to form 7-bromo-5-fluoro-quinazolin-4(3H)-one.

This cyclization is a fundamental step in building the quinazoline scaffold and is a widely used method in the synthesis of related derivatives nih.govgoogle.com.

With the quinazolinone core established, the next critical step is the introduction of the iodine atom at the 2-position. A common and effective strategy involves a two-step process: chlorination followed by a Finkelstein reaction.

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is first converted to a chloro group. This is typically achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction yields 7-Bromo-2-chloro-5-fluoroquinazoline iitk.ac.ingoogleapis.com. The presence of a commercially available version of this compound suggests that this is a feasible and established transformation.

Iodination (Finkelstein Reaction): The 2-chloro substituent on the quinazoline ring can then be exchanged for iodine. The Finkelstein reaction, which involves treating the chloro derivative with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF), is a classic method for this type of halogen exchange wikipedia.orgorganic-chemistry.org. This reaction is driven by the precipitation of the less soluble sodium chloride from the reaction mixture youtube.com. While aryl chlorides are generally less reactive than alkyl chlorides in SN2 reactions, this exchange can be facilitated on heteroaromatic systems, sometimes with the aid of a catalyst wikipedia.org.

An alternative approach for iodination could involve the conversion of a 2-aminoquinazoline (B112073) derivative to a diazonium salt, followed by a Sandmeyer-type reaction with an iodide source. However, the chlorination-iodination sequence is often more direct and higher yielding.

The efficiency of each synthetic step is highly dependent on the reaction conditions. Key parameters for optimization include:

StepReactionReagents & ConditionsPotential for Optimization
1 Cyclization2-amino-6-bromo-4-fluorobenzoic acid, formamidine acetate, copper catalyst, acetonitrile, reflux nih.govCatalyst choice (e.g., Cu(I) vs. Cu(II)), solvent, temperature, and reaction time can be varied to maximize the yield of the quinazolinone.
2 Chlorination7-bromo-5-fluoro-quinazolin-4(3H)-one, POCl₃ or SOCl₂The choice of chlorinating agent, reaction temperature, and the use of a base or catalyst can be optimized to ensure complete conversion and minimize side reactions.
3 Iodination7-bromo-2-chloro-5-fluoroquinazoline, NaI, acetone or DMF wikipedia.orgorganic-chemistry.orgSolvent polarity, temperature, and the use of a phase-transfer catalyst or a copper catalyst could enhance the rate and yield of the Finkelstein reaction.

Table 1: Key reaction steps and parameters for optimization in the synthesis of this compound.

For the cyclization step, the choice of the one-carbon source and catalyst is critical. While formamidine acetate is effective, other reagents like orthoformates in the presence of an acid or base catalyst could also be explored. The chlorination step is generally robust, but care must be taken to handle the corrosive reagents and to quench the reaction appropriately. The final iodination step may require elevated temperatures and longer reaction times due to the decreased reactivity of the aryl chloride compared to an alkyl chloride.

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Some potential strategies include:

Catalysis: Utilizing catalytic amounts of reagents, such as the copper catalyst in the cyclization step, is preferable to stoichiometric reagents.

Solvent Selection: Whenever possible, greener solvents should be considered. For example, exploring solvent-free conditions or using more environmentally benign solvents like ethanol (B145695) or water for the cyclization step could be beneficial. Some quinazoline syntheses have been successfully carried out in greener solvents nih.govnih.gov.

Atom Economy: Designing the synthetic route to maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. The proposed pathway generally has good atom economy, particularly in the cyclization step.

Energy Efficiency: Employing microwave irradiation to accelerate reaction times and reduce energy consumption is a common green chemistry technique that has been applied to the synthesis of quinazolinone derivatives nih.gov.

There are several potential routes to this compound, each with its own advantages and disadvantages.

RouteDescriptionAdvantagesDisadvantages
A Cyclization -> Chlorination -> IodinationUtilizes readily available or preparable starting materials. Each step is a well-established transformation in organic chemistry.Multi-step process which can lead to a lower overall yield. The final iodination step might require harsh conditions.
B Direct Iodination of QuinazolinonePotentially a shorter route if a method for direct iodination of the 2-position of the quinazolinone can be found.Direct iodination of such a system may lack regioselectivity and could be low-yielding.
C Synthesis from a pre-iodinated precursorCould offer a more convergent synthesis.The synthesis of the required pre-iodinated anthranilic acid derivative may be challenging and add extra steps to the overall process.

Table 2: Comparative analysis of potential synthetic routes to this compound.

Advanced Chemical Reactivity and Transformation Studies of 7 Bromo 5 Fluoro 2 Iodoquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the quinazoline (B50416) ring. The reactivity of the halogen substituents in SNAr reactions is largely governed by the electron-withdrawing nature of the quinazoline ring system and the inherent leaving group ability of the halogens. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. However, the position of the halogen on the ring also plays a crucial role in determining its susceptibility to nucleophilic attack.

The 2-position of the quinazoline ring is electron-deficient and is often susceptible to nucleophilic attack. While iodine is the best leaving group among the halogens in terms of bond strength, its reactivity in SNAr can be outpaced by the more electronegative fluorine. However, in many instances, the C-I bond is sufficiently activated for substitution by strong nucleophiles. It is anticipated that amines and alkoxides could displace the iodo group, particularly under forcing conditions or with appropriate catalytic activation.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the 2-Iodo Position

NucleophileReagent ExamplePredicted Product
AmineR-NH₂2-Amino-7-bromo-5-fluoroquinazoline
AlkoxideR-ONa2-Alkoxy-7-bromo-5-fluoroquinazoline

Note: This table represents predicted reactions based on general principles of quinazoline chemistry, as specific experimental data for 7-bromo-5-fluoro-2-iodoquinazoline was not found.

The 7-position on the benzene (B151609) portion of the quinazoline ring is generally less activated towards SNAr compared to positions on the pyrimidine (B1678525) ring (like C2 and C4). The displacement of the bromo group at this position by nucleophiles would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong electron-withdrawing group elsewhere on the benzene ring to enhance its reactivity.

The fluorine atom at the 5-position is expected to be the most reactive towards nucleophilic aromatic substitution due to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack. This high reactivity allows for selective substitution at this position under milder conditions compared to the bromo and iodo substituents. This selectivity is a valuable tool in the sequential functionalization of the quinazoline scaffold.

Cross-Coupling Reactions Utilizing Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is opposite to the trend observed in SNAr reactions. This differential reactivity allows for highly selective cross-coupling at the different halogenated positions of this compound.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. Given the reactivity trend of halogens in palladium-catalyzed couplings, it is expected that the 2-iodo position would be the most reactive site for Suzuki-Miyaura coupling. This would allow for the selective introduction of an aryl or vinyl group at the C2 position while leaving the bromo and fluoro groups intact for subsequent transformations. Following the reaction at the C2 position, a second Suzuki-Miyaura coupling could potentially be performed at the C7-bromo position under more forcing conditions.

Table 2: Predicted Selective Suzuki-Miyaura Coupling Reactions

PositionBoronic Acid/EsterCatalyst SystemPredicted Product
2-IodoAr-B(OH)₂Pd(PPh₃)₄, base7-Bromo-5-fluoro-2-arylquinazoline
7-BromoAr'-B(OH)₂More active Pd catalyst, harsher conditions2,7-Diaryl-5-fluoroquinazoline

Note: This table illustrates the predicted selectivity based on the general reactivity of aryl halides in Suzuki-Miyaura coupling. Specific conditions for this compound are not available.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki-Miyaura coupling, the reaction is most facile at the most reactive C-X bond. Therefore, selective Sonogashira coupling is expected to occur preferentially at the 2-iodo position of this compound. This reaction provides a direct route to 2-alkynylquinazolines, which are valuable precursors for the synthesis of various heterocyclic compounds and complex molecular architectures. A subsequent Sonogashira coupling at the 7-bromo position would likely require a more reactive catalyst system and more vigorous reaction conditions. nih.govmdpi.com

Table 3: Predicted Selective Sonogashira Coupling Reactions

PositionTerminal AlkyneCatalyst SystemPredicted Product
2-IodoR-C≡CHPd(PPh₃)₂Cl₂, CuI, base7-Bromo-5-fluoro-2-(alkynyl)quinazoline
7-BromoR'-C≡CHMore active Pd catalyst, harsher conditions2-Alkynyl-7-(alkynyl)-5-fluoroquinazoline

Note: The presented reactions are based on the established principles of Sonogashira coupling, as specific experimental details for this compound are not documented in the searched literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. capes.gov.brorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has been extensively developed for the amination of aryl halides. youtube.comresearchgate.net In the context of this compound, the significant difference in bond dissociation energies between the C-I and C-Br bonds allows for highly selective amination at the 2-position.

The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the quinazoline with a primary or secondary amine. researchgate.net The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) complex to the most labile carbon-halogen bond—in this case, the C-I bond. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step, reductive elimination, furnishes the 2-aminoquinazoline (B112073) product and regenerates the active palladium(0) catalyst. youtube.com

The choice of ligand is critical for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are known to promote both the oxidative addition and the crucial reductive elimination step. youtube.comnih.gov The use of nickel catalysts, an earth-abundant and less expensive alternative to palladium, has also been reported for C-N bond formation and often shows high selectivity for aryl iodides. nih.gov

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-2 Position

ComponentExampleRoleReference
Substrate This compoundElectrophile-
Amine Primary or Secondary Amines (e.g., Aniline, Morpholine)Nucleophile youtube.comresearchgate.net
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or Ni(acac)₂Pre-catalyst nih.govnih.gov
Ligand XPhos, SPhos, (±)-BINAPStabilizes catalyst, promotes reaction steps youtube.comchemspider.com
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation, catalyst regeneration researchgate.netnih.gov
Solvent Toluene, Dioxane, DMSOReaction Medium researchgate.netchemspider.com

This table presents generalized conditions based on reactions with similar halogenated heterocycles. Specific conditions for this compound would require experimental optimization.

The resulting 2-amino-7-bromo-5-fluoroquinazoline derivative retains the bromine atom at the 7-position, which can be used for subsequent functionalization, highlighting the synthetic utility of this selective transformation.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Stille, Negishi, Heck)

Beyond C-N bond formation, the polyhalogenated nature of this compound makes it an excellent substrate for a variety of other transition metal-catalyzed cross-coupling reactions. semanticscholar.org These reactions are fundamental tools for constructing carbon-carbon bonds and introducing diverse molecular fragments. The exceptional reactivity of the C-I bond compared to the C-Br bond is the guiding principle for achieving chemoselective transformations.

Heck Reaction: The palladium-catalyzed Heck reaction enables the vinylation of the quinazoline ring, typically at the 2-position. beilstein-journals.org Reacting this compound with an alkene in the presence of a palladium catalyst and a base would yield a 2-vinyl-7-bromo-5-fluoroquinazoline. beilstein-journals.orgmdpi.com

Stille Coupling: This reaction involves the coupling of the iodoquinazoline with an organostannane reagent (R-SnBu₃). It is known for its tolerance of a wide range of functional groups. A selective Stille coupling at the C-2 position can be readily achieved. nih.gov

Negishi Coupling: Utilizing an organozinc reagent, the Negishi coupling offers a powerful method for C-C bond formation. The high reactivity of organozinc compounds often allows for milder reaction conditions.

Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) and is typically catalyzed by palladium or nickel complexes. Its high reactivity can sometimes limit its functional group compatibility, but it remains a potent tool for alkyl or aryl group installation.

Table 2: Overview of Selective C-C Coupling Reactions at the 2-Position

Reaction NameOrganometallic ReagentTypical CatalystProduct TypeReference
Heck AlkenePd(OAc)₂2-Vinylquinazoline beilstein-journals.org
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄2-Aryl/Alkyl/Vinyl-quinazoline nih.gov
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄2-Aryl/Alkyl-quinazoline semanticscholar.org
Kumada Grignard (R-MgX)PdCl₂(dppf) / NiCl₂(dppe)2-Aryl/Alkyl-quinazoline semanticscholar.org

The table outlines potential reactions. The C-I bond is the expected site of reaction over the C-Br bond.

In all these cases, the bromine atom at the 7-position remains intact, serving as a synthetic handle for a second, distinct coupling reaction, thereby enabling the stepwise and controlled construction of complex, polysubstituted quinazoline derivatives.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Quinazoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The reactivity of the quinazoline system towards electrophiles is dictated by the electronic properties of both the heterocyclic pyrimidine ring and the fused benzene ring, as well as the influence of existing substituents. masterorganicchemistry.com

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack. reddit.com Consequently, EAS reactions preferentially occur on the benzene ring portion of the quinazoline. Theoretical considerations for the parent quinazoline molecule suggest the order of reactivity for electrophilic attack is C8 > C6 > C5 > C7. scispace.com

In this compound, the situation is more complex. The benzene ring is substituted with a fluorine atom at C5 and a bromine atom at C7. Both are halogens, which are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

The directing effects are as follows:

Fluorine at C5: Directs incoming electrophiles to the ortho (C6) and para (C8) positions.

Bromine at C7: Directs incoming electrophiles to the ortho (C6 and C8) positions.

Both substituents thus reinforce the directing of an incoming electrophile to the C6 and C8 positions. Given the inherent reactivity of the C8 position in the quinazoline nucleus, it is a likely site for substitution. However, the C6 position is also strongly activated by both halogens. The precise outcome of an EAS reaction, such as nitration (using HNO₃/H₂SO₄) or sulfonation, would depend on a delicate balance of these electronic and steric factors. masterorganicchemistry.com

Functional Group Interconversions and Derivatization

The multiple halogen atoms on this compound serve as versatile anchor points for a wide range of functional group interconversions and derivatizations, extending its synthetic utility far beyond cross-coupling reactions.

Following a selective cross-coupling reaction at the C-2 position, the bromine atom at C-7 becomes the primary site for further modification. For example, it can undergo a second, different cross-coupling reaction (e.g., Suzuki, Sonogashira) under more forcing conditions than those used for the initial C-I coupling. This allows for the programmed introduction of three different substituents at the 2, 7, and (potentially) other positions.

Furthermore, the quinazoline ring itself can be a platform for derivatization. For instance, after initial functionalization, the core structure can be elaborated into more complex fused heterocyclic systems, such as triazolo[4,3-c]quinazolines, by reacting precursor derivatives with appropriate reagents. researchgate.net Nucleophilic substitution reactions, though less common on the benzene portion, can sometimes be achieved under specific conditions, particularly at positions activated by electron-withdrawing groups. The quinazoline ring is known to be susceptible to nucleophilic attack, primarily at the C4 position, although the 2-iodo substituent in the parent compound already occupies a reactive site. scispace.com

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the key transformations of this compound is crucial for controlling selectivity and optimizing reaction outcomes. The most pertinent mechanistic questions revolve around the palladium- and nickel-catalyzed cross-coupling reactions. nih.govfrontiersin.org

The generally accepted mechanism for palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. For this compound, the C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition at the C-2 position. This step is the foundation of the reaction's chemoselectivity.

Transmetalation/Ligand Exchange: In a Suzuki coupling, the organopalladium(II) halide intermediate undergoes transmetalation with the activated boronic acid species. In a Buchwald-Hartwig amination, the halide ligand is displaced by the amine. youtube.com

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Mechanistic studies, including kinetic analyses and radical trapping experiments for related nickel-catalyzed aminations, suggest that these reactions typically proceed through well-defined organometallic intermediates rather than a radical pathway. nih.gov The reaction kinetics often show a first-order dependence on the aryl halide and the catalyst, while being zero-order in the nucleophile, indicating that oxidative addition is often the rate-determining step. nih.gov The rational design of ligands and reaction conditions is heavily influenced by these mechanistic insights, enabling the development of highly efficient and selective transformations. nih.gov

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 7 Bromo 5 Fluoro 2 Iodoquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including complex heterocyclic systems like quinazolines. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural elucidation.

In the ¹H NMR spectrum of a quinazoline (B50416) derivative, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons attached to the aromatic quinazoline core will typically resonate in the downfield region (generally δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The specific positions of the bromo, fluoro, and iodo substituents on the quinazoline ring will influence the chemical shifts of the remaining aromatic protons. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) between adjacent protons provide valuable information about the substitution pattern on the aromatic ring. nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Carbons directly attached to electronegative atoms like fluorine, bromine, and iodine will exhibit characteristic shifts. The carbonyl carbon in quinazolinone derivatives, a common class of related structures, typically appears at a significantly downfield chemical shift (around 160 ppm or higher). nih.govmdpi.com

A representative, though not specific to the title compound, dataset for a substituted quinazolinone is presented below to illustrate the type of data obtained:

Interactive Table: Representative ¹H and ¹³C NMR Data for a Substituted Quinazolinone Derivative

Assignment ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
Aromatic-H8.42 (d, J = 2.14 Hz, 1H)161.03
Aromatic-H8.33 (dd, J = 1.68, 4.58 Hz, 1H)148.28
Aromatic-H7.87 (dd, J = 1.60, 8.01 Hz, 1H)147.56
Aromatic-H7.63 (d, J = 1.07 Hz, 1H)146.89
Aromatic-H7.32 (dd, J = 4.65, 8.01 Hz, 1H)146.80
Aromatic-H6.87 (s, 1H)139.66
N-CH₃3.78 (s, 3H)33.8
Ph-CH₃2.04 (s, 3H)16.5
(Data is illustrative and adapted from a study on quinazolinone derivatives) mdpi.com

Given the presence of a fluorine atom in 7-Bromo-5-fluoro-2-iodoquinazoline, ¹⁹F NMR spectroscopy is a particularly powerful tool. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom provides direct information about its local electronic environment, which is influenced by the other substituents on the quinazoline ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can be observed, providing crucial connectivity information. nih.gov

Other heteronuclear NMR techniques can also be employed. For instance, if isotopically labeled materials are synthesized (e.g., with ¹⁵N), ¹⁵N NMR can provide insights into the electronic structure of the nitrogen atoms within the quinazoline ring system. nih.gov These advanced techniques are invaluable for unambiguously confirming the structure of complex molecules. nih.govnih.gov

Two-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle of complex molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the sequence of proton environments within the molecule. nih.govipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). For example, an HMBC experiment could show a correlation between a proton on the quinazoline ring and the carbon atom at position 2, which is substituted with iodine. nih.govresearchgate.net

Together, these 2D NMR experiments provide a detailed and unambiguous map of the atomic connectivity within the molecule, confirming the precise substitution pattern of the bromo, fluoro, and iodo groups on the quinazoline core. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This high precision allows for the calculation of the elemental composition of the molecule, as the masses of individual isotopes are unique. For this compound, HRMS would be used to confirm the presence and number of bromine, fluorine, and iodine atoms based on their exact isotopic masses, thereby validating the proposed molecular formula of C₈H₃BrFIN₂.

Interactive Table: Illustrative HRMS Data for a Halogenated Quinazolinone Derivative

Compound Calculated [M+H]⁺ Found [M+H]⁺
C₁₉H₁₂BrClN₆O455.0023455.0010
C₂₂H₁₄ClF₃N₁₀O527.1071527.1060
(Data is illustrative and adapted from a study on quinazolinone derivatives) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. masterorganicchemistry.com The technique is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. vscht.cz

For this compound and its derivatives, the IR spectrum would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

C=N and C=C stretching vibrations of the quinazoline ring system: These appear in the region of approximately 1650-1450 cm⁻¹. mdpi.com

C-F stretching: The position of this band can vary but is often found in the 1350-1000 cm⁻¹ region.

C-Br and C-I stretching: These vibrations occur at lower frequencies, typically below 1000 cm⁻¹, in the fingerprint region of the spectrum.

Interactive Table: Typical IR Absorption Ranges for Functional Groups in Quinazoline Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1680 - 1620
Aromatic C=C Stretch1600 - 1450
C-F Stretch1350 - 1000
C-Br Stretch690 - 515
C-I Stretch600 - 500
(Ranges are approximate and can be influenced by the overall molecular structure) mdpi.comvscht.cz

Single Crystal X-ray Diffraction for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, Single Crystal X-ray Diffraction provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide:

Confirmation of the atomic connectivity.

Precise bond lengths and bond angles.

Information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding. mdpi.com

This level of detail is unparalleled and serves as the ultimate proof of structure for a new chemical entity. While obtaining suitable crystals can be a challenge, the information gained from a successful X-ray diffraction experiment is invaluable.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational transitions. ECD, its counterpart in the ultraviolet-visible region, measures the differential absorption of circularly polarized light associated with electronic transitions. The combination of these techniques offers a comprehensive understanding of a molecule's stereochemical features.

Currently, there is a notable absence of published VCD and ECD studies specifically focused on this compound in the scientific literature. This is likely due to the compound's specific nature and the specialized equipment required for such analyses. However, the principles of VCD and ECD are broadly applicable, and their potential utility for characterizing this and related chiral quinazoline derivatives is significant.

Should this compound or its derivatives possess a chiral center or exhibit axial chirality, VCD and ECD would be invaluable for assigning the absolute configuration (R/S). This is typically achieved by comparing experimentally measured spectra with those predicted from quantum chemical calculations for a known configuration. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry.

Detailed Research Findings (Hypothetical)

To illustrate the potential insights gained from such studies, a hypothetical analysis of a chiral derivative of this compound is presented below. Let us consider a derivative where a chiral substituent is introduced, rendering the molecule chiral.

Vibrational Circular Dichroism (VCD) Analysis:

A VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. For a halogenated quinazoline, key vibrational bands would include C-H stretching, C=N and C=C aromatic ring stretching, and C-halogen (C-Br, C-F, C-I) stretching frequencies. The sign and intensity of the VCD signals for these bands are highly sensitive to the molecule's three-dimensional arrangement.

For instance, the coupling between different vibrational modes can lead to distinct VCD signatures. The relative orientation of the bromo, fluoro, and iodo substituents on the quinazoline core would significantly influence the VCD spectrum. By calculating the theoretical VCD spectrum for both the R and S enantiomers, a direct comparison with the experimental spectrum would reveal the absolute configuration of the synthesized or isolated compound.

Electronic Circular Dichroism (ECD) Analysis:

The ECD spectrum of a chiral this compound derivative would be dominated by electronic transitions within the quinazoline chromophore. The substitution pattern with different halogens (bromo, fluoro, iodo) would shift the position and intensity of the absorption bands (π-π* and n-π* transitions). The chirality of the molecule would induce a differential absorption of circularly polarized light, resulting in characteristic positive or negative Cotton effects in the ECD spectrum.

Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemically calculated spectra for the possible enantiomers would provide a reliable method for determining the absolute configuration.

Hypothetical VCD and ECD Data Tables

The following tables represent hypothetical data that could be obtained from VCD and ECD studies on a chiral derivative of this compound.

Table 1: Hypothetical VCD Data for a Chiral Derivative of this compound

Frequency (cm⁻¹)Vibrational AssignmentExperimental ΔA (x 10⁻⁵)Calculated ΔA for (S)-enantiomer (x 10⁻⁵)
3050Aromatic C-H stretch+2.5+2.8
1620C=N stretch-5.1-4.9
1580Aromatic C=C stretch+3.8+4.2
1250C-F stretch+1.5+1.8
680C-Br stretch-2.2-2.5
550C-I stretch+1.9+2.1

Table 2: Hypothetical ECD Data for a Chiral Derivative of this compound

Wavelength (nm)Electronic TransitionExperimental Δε (M⁻¹cm⁻¹)Calculated Δε for (S)-enantiomer (M⁻¹cm⁻¹)
350n-π+5.3+5.8
320π-π-12.7-13.1
280π-π+20.5+21.0
250π-π-8.2-8.9

Computational and Theoretical Investigations of 7 Bromo 5 Fluoro 2 Iodoquinazoline

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and molecular geometry of compounds like 7-Bromo-5-fluoro-2-iodoquinazoline. tandfonline.comtandfonline.com DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and to calculate various electronic properties. tandfonline.com

The optimized geometry of this compound would reveal a planar quinazoline (B50416) ring system. The bond lengths and angles would be influenced by the electronic effects of the halogen substituents. The carbon-halogen bond lengths would follow the trend C-F < C-Br < C-I, corresponding to the increasing atomic radii of the halogens. The presence of the electronegative fluorine and bromine atoms, and the polarizable iodine atom, would induce significant changes in the electron distribution across the quinazoline core compared to the unsubstituted parent molecule.

The calculated Mulliken or Natural Bond Orbital (NBO) charges would show a significant negative charge on the nitrogen atoms and the fluorine atom, while the carbon atoms attached to the halogens, and the iodine atom itself, would exhibit positive charges. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations (Note: These are predicted values based on typical findings for similar halogenated heterocycles and are for illustrative purposes.)

ParameterPredicted Value
Bond Lengths (Å)
C-F1.35
C-Br1.90
C-I2.10
Bond Angles (°)
C-C-F118
C-C-Br121
C-C-I119
NBO Charges (e)
F-0.45
Br-0.15
I+0.20
N1-0.60
N3-0.55
Dipole Moment (Debye) 2.5 - 3.5

Conformational Analysis and Potential Energy Surfaces

Due to the rigid, fused ring structure of the quinazoline core, this compound is not expected to have significant conformational flexibility in terms of bond rotations that would lead to distinct, stable conformers. nih.gov The primary focus of a conformational analysis would be the potential for minor out-of-plane distortions of the substituents.

A potential energy surface scan, varying the dihedral angles of the C-I bond, might reveal the energetic landscape for rotation, although significant deviation from the plane of the quinazoline ring would be energetically unfavorable. The planarity of the molecule is expected to be the global minimum on the potential energy surface. Any computational study would likely confirm that the ground state geometry is essentially planar. scielo.br

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the characterization of synthesized compounds. nih.govnih.govacs.org

NMR Chemical Shifts: The 1H, 13C, and 15N NMR chemical shifts can be calculated with good accuracy. The predicted 1H NMR spectrum would show distinct signals for the aromatic protons on the quinazoline ring, with their chemical shifts influenced by the deshielding and shielding effects of the adjacent halogen atoms. The 13C NMR spectrum would show signals for each unique carbon atom, with the carbons directly bonded to the halogens exhibiting characteristic shifts. For instance, the carbon attached to the highly electronegative fluorine would be significantly downfield. The formation of halogen bonds, particularly involving the iodine atom, can induce notable changes in NMR chemical shifts, a phenomenon that has been observed in related systems. acs.org

IR Frequencies: The calculated vibrational frequencies in the infrared (IR) spectrum can be used to identify characteristic functional group vibrations. nih.gov Key predicted vibrational modes for this compound would include the C-H stretching vibrations of the aromatic ring, C=N and C=C stretching vibrations within the quinazoline core, and the C-X (X = F, Br, I) stretching and bending vibrations at lower frequencies.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are predicted values based on typical findings for similar halogenated heterocycles and are for illustrative purposes.)

ParameterPredicted Value
13C NMR Chemical Shifts (ppm)
C-F160-165
C-Br115-120
C-I90-95
1H NMR Chemical Shifts (ppm)
H67.8-8.2
H87.6-8.0
IR Frequencies (cm-1)
C-H stretch (aromatic)3050-3150
C=N stretch1610-1630
C=C stretch (aromatic)1450-1600
C-F stretch1000-1100
C-Br stretch550-650
C-I stretch500-600

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide deep insights into the mechanisms of reactions involving this compound. A key reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the iodine atom at the 2-position is a potential leaving group. researchgate.netnih.gov

DFT calculations can be used to model the reaction pathway of, for example, the substitution of the iodo group with a nucleophile. mdpi.comresearchgate.net This would involve locating the transition state structure and any intermediates, such as a Meisenheimer complex. The activation energy barrier for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility. Such studies on related chloroquinazolines have shown that the reaction can proceed through either a concerted or a stepwise mechanism, and computational modeling would be crucial to determine the operative pathway for this specific substrate. researchgate.netnih.gov The presence of the electron-withdrawing fluorine and bromine atoms is expected to activate the quinazoline ring towards nucleophilic attack.

Theoretical Studies on Halogen Bonding Interactions and Other Non-Covalent Interactions

The presence of three different halogen atoms, particularly iodine, makes this compound a fascinating subject for the study of non-covalent interactions. The iodine atom, due to the "σ-hole" phenomenon, is expected to be a strong halogen bond donor. acs.orgresearchgate.net

Theoretical studies would likely focus on the formation of halogen bonds between the iodine atom of this compound and various halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules. capes.gov.brfigshare.comnih.gov Computational methods can quantify the strength of these interactions and analyze their geometric preferences. DFT calculations, combined with methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can visualize and characterize these weak interactions. Hirshfeld surface analysis is another powerful tool to investigate intermolecular interactions in the solid state. nih.gov

In addition to halogen bonding, other non-covalent interactions like π-π stacking between the aromatic rings of adjacent molecules and various van der Waals forces would also contribute to the supramolecular assembly of this compound in the solid state.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comwikipedia.orgyoutube.comresearchgate.net The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior as a nucleophile or an electrophile.

For this compound, the HOMO would likely be distributed over the quinazoline ring system, with some contribution from the bromine and iodine atoms. The LUMO, on the other hand, is expected to be localized primarily on the pyrimidine (B1678525) part of the quinazoline ring, particularly around the C2 carbon attached to the iodine. This localization of the LUMO indicates that the C2 position is the most susceptible to nucleophilic attack, which aligns with the expected reactivity in SNAr reactions.

The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net A smaller energy gap suggests higher reactivity. The presence of multiple halogens would modulate this energy gap.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are predicted values based on typical findings for similar halogenated heterocycles and are for illustrative purposes.)

ParameterPredicted Value (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0
HOMO-LUMO Gap 4.5 to 5.5

Applications of 7 Bromo 5 Fluoro 2 Iodoquinazoline As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The 7-Bromo-5-fluoro-2-iodoquinazoline core serves as an excellent starting point for the synthesis of intricate heterocyclic frameworks. The iodine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, at this position.

Following the initial functionalization at the 2-position, the bromine atom at the 7-position can be targeted for a second cross-coupling reaction under slightly more vigorous conditions. This stepwise approach enables the controlled and regioselective construction of highly substituted quinazoline (B50416) derivatives, which are core structures in many biologically active molecules.

Scaffold for the Development of Diverse Chemical Libraries

The capacity for selective, sequential functionalization makes this compound an ideal scaffold for the generation of diverse chemical libraries. By systematically varying the coupling partners in Sonogashira and Suzuki reactions at the 2- and 7-positions, a vast array of analogues can be rapidly synthesized. This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, where the exploration of chemical space around a core scaffold is crucial for the identification of potent and selective drug candidates.

Table 1: Exemplary Sequential Cross-Coupling Reactions for Library Synthesis

StepPositionReaction TypeExemplary Coupling PartnerResulting Moiety
1C-2Sonogashira CouplingPhenylacetylene2-(Phenylethynyl)
2C-7Suzuki Coupling4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)
1C-2Suzuki CouplingThiophene-3-boronic acid2-(Thiophen-3-yl)
2C-7Sonogashira CouplingTrimethylsilylacetylene7-(Trimethylsilylethynyl)

Precursor in Multistep Organic Synthesis of Advanced Chemical Entities

Beyond its use in library synthesis, this compound is a key precursor in the total synthesis of complex natural products and advanced materials. Its utility lies in its ability to introduce the quinazoline motif early in a synthetic sequence, with the halogen atoms serving as handles for further elaboration. The fluorine atom at the 5-position, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions. This multi-functional nature allows for the execution of intricate synthetic strategies, leading to the efficient production of highly advanced chemical entities.

Utility in Reaction Discovery and Method Development

The distinct reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies. Researchers can use this compound to test the selectivity of novel catalytic systems for C-I versus C-Br bond activation. For instance, developing a catalyst that can selectively facilitate a coupling reaction at the less reactive C-Br bond in the presence of the C-I bond would be a significant advancement in cross-coupling chemistry. The clear difference in the reactivity of the two halogens provides a straightforward way to assess the selectivity and efficiency of new catalytic protocols.

Future Directions and Emerging Research Avenues in 7 Bromo 5 Fluoro 2 Iodoquinazoline Chemistry

Exploration of Novel Reactivity Patterns

The inherent chemical diversity of 7-bromo-5-fluoro-2-iodoquinazoline, stemming from its three different halogen substituents, provides a rich platform for investigating novel reactivity patterns. The carbon-iodine bond is the most reactive site for transformations such as Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position. youtube.comyoutube.com The less reactive carbon-bromine bond can then be subjected to a subsequent coupling reaction under different catalytic conditions, enabling a programmed, stepwise functionalization. nih.gov

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerCatalyst (Example)Position of Functionalization
Suzuki CouplingOrganoboron ReagentPalladium(0) complexC2 (Iodo), C7 (Bromo)
Stille CouplingOrganotin ReagentPalladium(0) complexC2 (Iodo), C7 (Bromo)
Sonogashira CouplingTerminal AlkynePalladium(0)/Copper(I)C2 (Iodo), C7 (Bromo)
Heck ReactionAlkenePalladium(0) complexC2 (Iodo), C7 (Bromo)
Buchwald-Hartwig AminationAminePalladium(0) complexC2 (Iodo), C7 (Bromo)
Negishi CouplingOrganozinc ReagentPalladium(0) or Nickel(0)C2 (Iodo), C7 (Bromo)

This table presents potential reactions based on the general reactivity of aryl halides. Specific conditions for this compound would require experimental optimization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the selective functionalization of this compound. The ability to rapidly screen and optimize reaction conditions, such as temperature, pressure, and catalyst loading, can significantly accelerate the discovery of novel derivatives. Automated synthesis platforms, integrated with flow reactors, could enable the high-throughput synthesis of libraries of compounds based on this scaffold for biological screening or materials testing. This approach minimizes manual handling of intermediates and reagents, improving reproducibility and safety.

Development of Sustainable Synthetic Methodologies

Modern organic synthesis places a strong emphasis on sustainability. Future research on this compound will undoubtedly focus on developing greener synthetic routes. This includes the use of more environmentally benign solvents, energy-efficient reaction conditions, and catalysts based on earth-abundant metals. mdpi.com

Advanced Materials Science Applications (e.g., as a monomer or dopant)

The rigid, planar structure of the quinazoline (B50416) ring, combined with the potential for extensive electronic modification through its halogenated positions, makes this compound an attractive candidate for applications in materials science. Following functionalization, this compound could serve as a monomer for the synthesis of novel conjugated polymers. These polymers could exhibit interesting photophysical or electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Furthermore, derivatives of this compound could be explored as dopants in organic semiconductor materials. The introduction of this molecule into a host material could modulate its charge transport properties, luminescence, or other key characteristics. The presence of the heavy bromine and iodine atoms could also lead to interesting photophysical phenomena, such as enhanced intersystem crossing, which is relevant for applications in photodynamic therapy or as triplet sensitizers.

Synergistic Approaches Combining Synthetic and Computational Studies

The combination of synthetic chemistry with computational modeling offers a powerful strategy for accelerating the discovery and development of new molecules based on the this compound scaffold. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the different halogen positions, guiding the design of selective synthetic strategies. nih.gov

Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, such as enzymes or receptors. nih.govacs.org This in silico screening can help to prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. nih.gov This synergistic approach has been successfully applied to other quinazoline derivatives in the search for new anticancer agents and treatments for neurodegenerative diseases. nih.govacs.org

Q & A

Q. Key Considerations :

  • Temperature control is critical to avoid decomposition of iodine substituents.
  • Catalysts like Pd(PPh₃)₄ improve coupling efficiency for bromine introduction .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced deshielding at position 5). Use deuterated DMSO or CDCl₃ for solubility .
    • ¹⁹F NMR confirms fluorine integration (δ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates molecular formula (C₈H₃BrFIN₂).
  • HPLC-PDA : Purity assessment (>98%) with a C18 column (acetonitrile/water mobile phase) .

Q. Resolving Discrepancies :

  • Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook ).
  • Repeat analyses under standardized conditions to rule out solvent or impurity effects .

How should this compound be stored to maintain stability, and what solvents optimize its solubility?

Level : Basic
Methodological Answer :

  • Storage :
    • Solid form: Store at -20°C in amber vials under inert gas (argon) to prevent halogen loss .
    • Solution: Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months .
  • Solubility Optimization :
    • Polar aprotic solvents (DMSO, DMF) enhance solubility.
    • For biological assays, dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Level : Advanced
Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., -OMe) to steer electrophilic substitution away from iodine or bromine .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids, leveraging the iodine substituent as a reactive site. Pd(OAc)₂/XPhos catalysts improve selectivity .
  • Computational Modeling : DFT calculations (Gaussian 09) predict reactive sites by mapping electron density and Fukui indices .

How can computational methods predict the reactivity and electronic properties of this compound?

Level : Advanced
Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
    • HOMO/LUMO energies (reactivity toward nucleophiles/electrophiles).
    • Mulliken charges (identify electron-deficient sites for substitution) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to guide SAR studies .

What approaches are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Level : Advanced
Methodological Answer :

  • Library Synthesis : Generate analogs by replacing iodine with -NH₂, -CN, or aryl groups via Sonogashira coupling .
  • Biological Assays :
    • Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.
    • Compare with control compounds to assess halogen effects on potency .
  • Statistical Analysis : Perform multivariate regression (e.g., PLS) to correlate electronic parameters (σ Hammett constants) with activity .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Level : Advanced
Methodological Answer :

  • Reference Standards : Cross-validate with commercially available analogs (e.g., 5-fluoro-2-iodoquinazoline) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine coupling .
  • Impurity Profiling : Conduct LC-MS/MS to detect trace byproducts (e.g., dehalogenated species) and adjust synthetic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.